molecular formula C11H14N4 B3349974 1-(1H-benzimidazol-4-yl)piperazine CAS No. 247083-21-2

1-(1H-benzimidazol-4-yl)piperazine

Cat. No.: B3349974
CAS No.: 247083-21-2
M. Wt: 202.26 g/mol
InChI Key: BBOBNVGZTQLKAM-UHFFFAOYSA-N
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Description

1-(1H-Benzimidazol-4-yl)piperazine is a heterocyclic compound that combines the structural features of benzimidazole and piperazine Benzimidazole is a bicyclic compound consisting of a benzene ring fused to an imidazole ring, while piperazine is a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-benzimidazol-4-yl)piperazine typically involves the condensation of 1,2-phenylenediamine with piperazine derivatives. One common method includes the reaction of 1,2-phenylenediamine with piperazine in the presence of a suitable catalyst under reflux conditions. The reaction is often carried out in solvents such as ethanol or methanol to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, microwave-assisted synthesis has been explored to improve reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Benzimidazol-4-yl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted piperazine derivatives .

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable candidate for drug development.

    Medicine: The compound has shown promise in the treatment of various diseases, including infections and cancer.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 1-(1H-benzimidazol-4-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with receptors to modulate cellular signaling pathways .

Comparison with Similar Compounds

  • 1-(1H-Benzimidazol-2-yl)piperazine
  • 1-(1H-Benzimidazol-5-yl)piperazine
  • 1-(1H-Benzimidazol-6-yl)piperazine

Comparison: 1-(1H-Benzimidazol-4-yl)piperazine is unique due to its specific substitution pattern on the benzimidazole ring, which can influence its biological activity and chemical reactivity. Compared to other similar compounds, it may exhibit different pharmacological properties and reactivity profiles, making it a distinct and valuable compound for research and development .

Properties

IUPAC Name

4-piperazin-1-yl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-2-9-11(14-8-13-9)10(3-1)15-6-4-12-5-7-15/h1-3,8,12H,4-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOBNVGZTQLKAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40388935
Record name 1-(1H-benzimidazol-4-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247083-21-2
Record name 1-(1H-benzimidazol-4-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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